molecular formula C5H2BrClN2O2 B1281519 3-Bromo-4-chloro-5-nitropyridine CAS No. 31872-63-6

3-Bromo-4-chloro-5-nitropyridine

Cat. No. B1281519
CAS RN: 31872-63-6
M. Wt: 237.44 g/mol
InChI Key: FTQGEZJTBYMEIH-UHFFFAOYSA-N
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Description

The compound 3-Bromo-4-chloro-5-nitropyridine is a halogenated nitropyridine, which is a class of compounds that have been extensively studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. These compounds are characterized by the presence of nitro groups and halogens attached to a pyridine ring, which can significantly alter the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of halogen-rich pyridines, such as 3-Bromo-4-chloro-5-nitropyridine, often involves halogen dance reactions, which are a type of halogen exchange process. These reactions are useful for generating a variety of substituted pyridines with desired functionalities for further chemical manipulations . Additionally, the synthesis of related compounds, like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involves novel protocols such as Vilsmeier–Haack chlorination, indicating the versatility of synthetic approaches in this chemical space .

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are commonly used to analyze the molecular structure of nitropyridines. For instance, the crystal structure of 2-bromo-4-nitropyridine N-oxide, a related compound, reveals that the Br ion is nearly coplanar with the pyridine ring, and the molecules are linked into pairs by hydrogen bonds . Similarly, Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol have been characterized by single-crystal X-ray diffraction, showing that the benzene and pyridine rings are nearly coplanar .

Chemical Reactions Analysis

Nitropyridines undergo a variety of chemical reactions, including nucleophilic displacement, acetylation, and condensation to form imidazolo and triazolo ring systems . The presence of halogens and nitro groups in the pyridine ring can direct further chemical transformations, such as the selective nitration of pyridine N-oxides to yield specific nitro derivatives . The reactivity of these compounds with aromatic amines can lead to the formation of pyrazolo-pyridines, indicating their utility in constructing complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-chloro-5-nitropyridine and related compounds are influenced by their molecular structure. Quantum mechanical calculations, including Density Functional Theory (DFT), provide insights into the electronic and vibrational characteristics of these molecules. For example, 2-Amino-3-bromo-5-nitropyridine exhibits a low softness value and a high electrophilicity index, which are indicative of its biological activity. The stability and charge delocalization of the molecule have been studied using Natural Bond Orbital (NBO) analysis, and its Non-Linear Optical (NLO) behavior has been evaluated in terms of hyperpolarizability and dipole moment . These properties are crucial for applications in materials science and pharmaceuticals.

Scientific Research Applications

  • Synthesis of Nitropyridines
    • Field : Organic Chemistry
    • Application : 3-Bromo-4-chloro-5-nitropyridine can be used in the synthesis of nitropyridines . Nitropyridines are important intermediates in organic synthesis and have a wide range of applications in pharmaceuticals and agrochemicals .
    • Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
    • Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
  • Pharmaceuticals

    • Field : Medicinal Chemistry
    • Application : 3-Bromo-4-chloro-5-nitropyridine can be used as an intermediate in the synthesis of various pharmaceutical compounds . Nitropyridines, a class of compounds to which 3-Bromo-4-chloro-5-nitropyridine belongs, are known to have a wide range of applications in pharmaceuticals .
    • Method : The specific methods of application would depend on the particular pharmaceutical compound being synthesized. Typically, this would involve reaction with other organic compounds under controlled conditions .
    • Results : The results would vary depending on the specific pharmaceutical compound being synthesized. The effectiveness of the resulting compound would need to be evaluated through biological testing .
  • Agrochemicals

    • Field : Agrochemistry
    • Application : 3-Bromo-4-chloro-5-nitropyridine can also be used as an intermediate in the synthesis of various agrochemicals . Nitropyridines are known to have applications in agrochemicals .
    • Method : Similar to pharmaceuticals, the specific methods of application would depend on the particular agrochemical compound being synthesized .
    • Results : The results would vary depending on the specific agrochemical compound being synthesized. The effectiveness of the resulting compound would need to be evaluated through field testing .
  • Dyestuff Fields

    • Field : Dye Chemistry
    • Application : 3-Bromo-4-chloro-5-nitropyridine can be used as an intermediate in the synthesis of various dyes . Nitropyridines are known to have applications in dyestuff fields .
    • Method : The specific methods of application would depend on the particular dye being synthesized. Typically, this would involve reaction with other organic compounds under controlled conditions .
    • Results : The results would vary depending on the specific dye being synthesized. The effectiveness of the resulting dye would need to be evaluated through color testing .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 3-Bromo-4-chloro-5-nitropyridine is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various organic compounds .
    • Method : The specific methods of application would depend on the particular organic compound being synthesized. Typically, this would involve reaction with other organic compounds under controlled conditions .
    • Results : The results would vary depending on the specific organic compound being synthesized. The effectiveness of the resulting compound would need to be evaluated through various chemical testing .

properties

IUPAC Name

3-bromo-4-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQGEZJTBYMEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500852
Record name 3-Bromo-4-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-5-nitropyridine

CAS RN

31872-63-6
Record name 3-Bromo-4-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloro-5-nitropyridine
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Synthesis routes and methods

Procedure details

3-bromo-5-nitropyridin-4-ol (49.8 g, 0.227 mol) prepared in Step 1 was slowly added at 0° C. to 200 ml of phosphorus trichloride. N,N-diethylaniline (34.65 ml, 0.227 mol) was slowly added thereto at the same temperature. The reaction mixture was refluxed under stirring for 2 hours and then concentrated under reduced pressure. The resulting residue was added to ice water and then extracted with 300 ml of ether. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure to give 32.4 g of the titled compound as a pale yellow solid. The product was used in the subsequent step without further purification.
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.65 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Takahashi, F Yoneda - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
3-Bromo-4-(o-hydroxyphenylamino)-5-nitropyridine prepared from the potassium salt of o-aminophenol and 3-bromo-4-chloro-5-nitropyridine easily yielded 4-nitro-5H-benzo [b] pyrido […
Number of citations: 7 www.jstage.jst.go.jp
高橋酉蔵, 米田文郎 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
3-Bromo-4-(o-hydroxyphenylamino)-5-nitropyridine prepared from the potassium salt of o-aminophenol and 3-bromo-4-chloro-5-nitropyridine easily yielded 4-nitro-5H-benzo [b] pyrido […
Number of citations: 2 jlc.jst.go.jp
AA Prokopov, LN Yakhontov - Chemistry of Heterocyclic Compounds, 1979 - Springer
… -bromo-6-azaindole, was obtained from 3bromo-4-chloro-5-nitropyridine via (3-bromo-5-nitro… It was then treated portionwise with 5.2 g (21.9 m mole) of 3-bromo-4chloro-5-nitropyridine (I…
Number of citations: 4 link.springer.com
A Ishida, Y Tajima, Y Okabe, T Matsushita… - ACS chemical …, 2020 - ACS Publications
… Starting from commercially available 3-bromo-4-chloro-5-nitropyridine, the 4-(N-Boc-amino)piperidine moiety was introduced and bromine was converted to the corresponding right-…
Number of citations: 11 pubs.acs.org
F Gao, Y Liang, P Zhou, J Cheng, K Ding… - European journal of …, 2019 - Elsevier
… Commercially available 3,4,5-trimethoxyaniline (3a) or (3,4,5-trimethoxyphenyl)methanamine (3b) reacted with 3-bromo-4-chloro-5-nitropyridine in the presence of Et 3 N in THF to …
Number of citations: 20 www.sciencedirect.com
L Molyneux - 2014 - theses.ncl.ac.uk
Mitogen-activated protein kinases (MAPKs) play an essential role in the transduction of extracellular signals to cytoplasmic and nuclear effectors. MAP kinase kinases (MEKs/MAPKKs) …
Number of citations: 2 theses.ncl.ac.uk
高橋酉蔵, 山下脩, 岩井潤 - YAKUGAKU ZASSHI, 1958 - jstage.jst.go.jp
Synthesis of thianaphthenopyridines had heretofore been effected by the final formation of pyridine ring, starting from thianaphthene derivatives, ring closure by either Bischler-…
Number of citations: 3 www.jstage.jst.go.jp

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